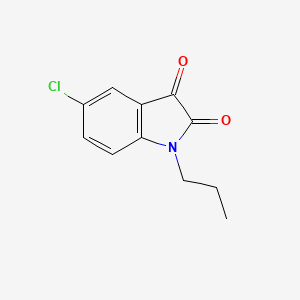

5-chloro-1-propyl-1H-indole-2,3-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-1-propylindole-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO2/c1-2-5-13-9-4-3-7(12)6-8(9)10(14)11(13)15/h3-4,6H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBUDFCOJUVSSHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C=C(C=C2)Cl)C(=O)C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Chloro 1 Propyl 1h Indole 2,3 Dione and Analogues

Established Synthetic Pathways for Isatin (B1672199) Derivatives

The isatin core can be constructed through several classical name reactions, each with its own set of advantages and limitations.

Conventional Synthetic Procedures (e.g., Sandmeyer, Stolle, Gassman, Martinet)

Sandmeyer Isatin Synthesis: This is one of the oldest and most widely used methods for preparing isatins. synarchive.com The synthesis begins with the reaction of an aniline (B41778) with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride in an aqueous solution of sodium sulfate (B86663) to form an isonitrosoacetanilide intermediate. researchgate.net This intermediate is then cyclized in the presence of a strong acid, such as concentrated sulfuric acid, to yield the isatin. synarchive.combanglajol.info The Sandmeyer synthesis is a two-step procedure that has been adapted for the preparation of various substituted isatins. synarchive.com

Stolle Isatin Synthesis: The Stolle synthesis provides an alternative route to isatins and is particularly useful for the synthesis of N-substituted derivatives. wikipedia.org This method involves the condensation of a primary or secondary arylamine with oxalyl chloride to form a chlorooxalylanilide intermediate. nmc.gov.in Subsequent cyclization of this intermediate in the presence of a Lewis acid, like aluminum trichloride (B1173362) or boron trifluoride, yields the isatin. nmc.gov.indergipark.org.tr

Gassman Isatin Synthesis: The Gassman isatin synthesis involves the formation and subsequent oxidation of a 3-methylthio-2-oxindole intermediate to produce the corresponding substituted isatin. nmc.gov.inresearchgate.net This method offers a pathway to isatins with various substitution patterns.

Martinet Dioxindole Synthesis: The Martinet synthesis involves the reaction of a primary or secondary aniline with an ester of mesoxalic acid to form a dioxindole. wikipedia.org While this method primarily yields dioxindoles, these can be oxidized to isatins in the presence of oxygen. wikipedia.org

| Conventional Synthetic Method | Starting Materials | Key Intermediates | Key Reagents/Conditions |

| Sandmeyer | Aniline, Chloral hydrate, Hydroxylamine | Isonitrosoacetanilide | Concentrated H₂SO₄ for cyclization |

| Stolle | Arylamine, Oxalyl chloride | Chlorooxalylanilide | Lewis acid (e.g., AlCl₃, BF₃) for cyclization |

| Gassman | Aniline | 3-Methylthio-2-oxindole | Oxidation of the intermediate |

| Martinet | Aniline, Mesoxalic acid ester | Dioxindole | Condensation reaction |

Modern and Green Chemistry Approaches in Isatin Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly and efficient synthetic methods.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times and improved yields. researchgate.net The N-alkylation of isatins, for instance, has been successfully carried out using microwave assistance, offering a notable improvement over conventional heating methods. nih.govijoer.com Microwave-assisted synthesis has also been employed for the preparation of various isatin derivatives, including hydrazones and thiosemicarbazones. researchgate.net

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides another green approach to synthesis. mdpi.com Ultrasound irradiation can enhance reaction rates and yields, often under milder conditions. nih.gov This technique has been successfully applied to the synthesis of isatin-based compounds, such as spirooxindoles, in aqueous media, highlighting its potential for environmentally benign synthesis. orientjchem.org The use of ultrasound has been shown to be efficient for various organic transformations, proceeding through the phenomenon of cavitation. mdpi.com

| Green Chemistry Approach | Key Features | Advantages |

| Microwave-Assisted Synthesis | Use of microwave irradiation for heating | Reduced reaction times, increased yields, less solvent usage |

| Ultrasound-Assisted Synthesis | Use of ultrasonic waves to promote reaction | Shorter reaction times, high yields, mild reaction conditions |

N-Alkylation Strategies for the 1-Position of Isatin Core

The introduction of an alkyl group at the N-1 position of the isatin core is a common modification to modulate its biological activity.

Application of Phase Transfer Catalysis (PTC) in N-Alkylation of 5-Chloroisatin (B99725)

Phase-transfer catalysis (PTC) is a valuable technique for carrying out reactions between reactants located in different phases (e.g., a water-soluble nucleophile and an organic-soluble substrate). A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, facilitates the transport of the nucleophile from the aqueous phase to the organic phase, where the reaction occurs. This methodology offers several advantages, including the use of inexpensive inorganic bases and milder reaction conditions. acsgcipr.org

While specific literature detailing the N-propylation of 5-chloroisatin using PTC is not extensively available in the provided search results, the principles of PTC are broadly applicable to the N-alkylation of isatins. The isatin anion, generated by a base in the aqueous phase, can be transferred to the organic phase containing the alkylating agent by the PTC catalyst.

Alkylating Agents and Reaction Conditions for 1-Propyl Substitution

The N-propylation of 5-chloroisatin can be achieved using various propylating agents and reaction conditions. Common alkylating agents for N-alkylation of isatins include alkyl halides (e.g., propyl iodide, propyl bromide) and sulfates. nih.gov The reaction is typically carried out in the presence of a base to deprotonate the nitrogen atom of the isatin ring, forming the isatin anion which then acts as a nucleophile.

Commonly used bases include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) in polar aprotic solvents like N,N-dimethylformamide (DMF). nih.gov Microwave-assisted N-alkylation of isatin has been shown to be efficient using K₂CO₃ or Cs₂CO₃ in a few drops of DMF or N-methyl-2-pyrrolidinone (NMP). nih.gov

| Parameter | Details |

| Alkylating Agents | Propyl iodide, Propyl bromide |

| Bases | Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃) |

| Solvents | N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidinone (NMP) |

| Reaction Conditions | Conventional heating or microwave irradiation |

Strategies for Introducing the 5-Chloro Substituent to the Isatin Ring

The 5-chloro substituent on the isatin ring is typically introduced by starting with a chlorinated aniline derivative. The Sandmeyer isatin synthesis is a well-established method for this transformation. banglajol.info

The synthesis of 5-chloroisatin can be achieved by starting with p-chloroaniline. banglajol.info This aniline is first reacted with chloral hydrate and hydroxylamine to form 4-chlorooximinoacetanilide. banglajol.info Subsequent cyclization of this intermediate in concentrated sulfuric acid yields 5-chloroisatin. banglajol.info One study reported the synthesis of 5-chloroisatin from p-chloroaniline with a 70% yield. banglajol.info

| Starting Material | Key Intermediate | Key Reagents/Conditions | Product | Yield |

| p-Chloroaniline | 4-Chlorooximinoacetanilide | Chloral hydrate, Hydroxylamine, Conc. H₂SO₄ | 5-Chloroisatin | 70% banglajol.info |

Advanced Derivatization at C-3 Position and Beyond for Analogous Compounds

The C-3 carbonyl group of the isatin core in compounds like 5-chloro-1-propyl-1H-indole-2,3-dione is highly reactive and serves as a key site for a variety of chemical transformations. This reactivity allows for the synthesis of a diverse range of derivatives, including Schiff bases, Mannich bases, and thiosemicarbazones, as well as the formation of complex heterocyclic systems through cycloaddition reactions. These derivatization strategies are crucial for modifying the compound's structure to explore its chemical space and potential applications.

Synthesis of Schiff Base Derivatives

Schiff bases, characterized by the azomethine (-C=N-) group, are synthesized through the condensation of the C-3 carbonyl group of an isatin derivative with a primary amine. uodiyala.edu.iq This reaction is a cornerstone in the derivatization of indole-2,3-diones.

The general synthesis involves the reaction of N-substituted isatins with various aromatic or heterocyclic amines. For instance, a common method is the condensation of an N-substituted 5-chloro-isatin with different substituted anilines. orientjchem.org The reaction is typically carried out by refluxing the reactants in a suitable solvent, such as ethanol, often with a catalytic amount of glacial acetic acid. orientjchem.org The resulting Schiff base often precipitates from the solution upon cooling or partial removal of the solvent. The crude product can then be purified by recrystallization.

A series of novel Schiff bases were synthesized by reacting N-substituted benzylisatins with nalidixic acid hydrazide. chalcogen.ro This reaction yielded hydrazone derivatives, a subclass of Schiff bases, in good yields (72-85%) after recrystallization from an ethanol/DMF mixture. chalcogen.ro The formation of the Schiff base is confirmed by the appearance of a characteristic band for the C=N stretching vibration in the infrared spectrum. bjbs.com.br

Table 1: Examples of Reaction Conditions for Schiff Base Synthesis

| Reactants | Solvent | Catalyst | Reaction Time | Temperature |

| 2-(5-Chloro-3,3-dimethyl-1,3-dihydro-indol-2-ylidene)-malonaldehyde and 4-Bromo-phenylamine | Ethanol | Glacial Acetic Acid | 3 hours | 78°C (Reflux) |

| 2-(5-Chloro-3,3-dimethyl-1,3-dihydro-indol-2-ylidene)-malonaldehyde and 1,4-dimethyl aniline | Ethanol | Glacial Acetic Acid | 5 hours | 78°C (Reflux) |

| N-substituted benzylisatin and Nalidixic acid hydrazide | Ethanol/DMF | Not specified | Not specified | Reflux |

Synthesis of Mannich Base Derivatives

Mannich bases are β-amino-ketones formed through the Mannich reaction, a three-component condensation involving a compound with an active hydrogen atom, an aldehyde (typically formaldehyde), and a primary or secondary amine. oarjbp.commdpi.com In the context of this compound, the N-H proton at the indole (B1671886) nitrogen is acidic and can act as the active hydrogen component.

The synthesis of Mannich bases from indole derivatives involves the reaction of the indole, formaldehyde (B43269), and a secondary amine, such as dimethylamine, piperidine, or morpholine. nih.govuobaghdad.edu.iq The reaction is an aminoalkylation where the active hydrogen is replaced by an aminomethyl group. oarjbp.com This reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis. jocpr.com

For example, Mannich bases of indole have been synthesized by reacting indole with various aromatic and heterocyclic amines in the presence of formaldehyde and dimethylformamide. nih.gov A general procedure involves refluxing a mixture of the indole derivative, formaldehyde, and the desired secondary amine in a solvent like ethanol. jocpr.com

Table 2: Components for the Synthesis of Mannich Bases from Indole Derivatives

| Active Hydrogen Source | Aldehyde | Amine (Primary or Secondary) |

| Indole Derivative | Formaldehyde | Dimethylamine |

| Indole Derivative | Formaldehyde | Piperidine |

| Indole Derivative | Formaldehyde | Morpholine |

| Indole Derivative | Formaldehyde | N-methylpiperazine |

Synthesis of Thiosemicarbazone Derivatives

Thiosemicarbazones are formed by the condensation reaction between a carbonyl compound and a thiosemicarbazide (B42300). journalajacr.com The C-3 carbonyl group of this compound is the reactive site for this transformation.

The synthesis is typically a straightforward one-pot reaction where the isatin derivative is reacted with a thiosemicarbazide in a suitable solvent, often with an acid catalyst. For instance, a general method involves the condensation of an appropriately substituted benzaldehyde (B42025) with various thiosemicarbazides, using a catalytic amount of hydrochloric acid. journalajacr.com Similarly, N-substituted indole-3-carbaldehydes can be reacted with thiosemicarbazides to form the corresponding thiosemicarbazones. nih.gov The reaction of thiosemicarbazide with compounds like 4-formylantipyrine or 2-acetylpyrrole (B92022) can be performed efficiently using solvent-free methods like ball-milling at room temperature. nih.gov

The formation of the thiosemicarbazone is confirmed by spectroscopic methods. For example, in the ¹H NMR spectrum, a singlet corresponding to the azomethine hydrogen (-N=CH-) appears, confirming the condensation. nih.gov

Table 3: General Conditions for Thiosemicarbazone Synthesis

| Carbonyl Compound | Reagent | Solvent | Catalyst |

| Indole-based aldehyde | Thiosemicarbazide | Not specified | Not specified |

| Benzaldehyde derivative | Thiosemicarbazide | Not specified | Hydrochloric acid |

| 4-formylantipyrine | Thiosemicarbazide | Solvent-free (ball-milling) | None |

Cycloaddition Reactions to Form Heterocyclic Systems

The indole-2,3-dione core can participate in cycloaddition reactions to generate more complex heterocyclic systems. Specifically, derivatives of 5-chloro-1H-indole-2,3-dione can undergo 1,3-dipolar cycloaddition reactions.

In one synthetic approach, 1-allyl-5-chloro-indole-2,3-dione acts as the dipolarophile. This compound reacts with aryl nitrile oxides, which serve as the 1,3-dipoles. This reaction leads to the formation of new heterocyclic systems, such as isoxazolines and spirodioxazolines, fused to the indole core. The structures of these newly formed compounds are typically elucidated using spectroscopic data.

Table 4: Components in 1,3-Dipolar Cycloaddition of 5-Chloro-indole-2,3-dione Derivatives

| Dipolarophile | 1,3-Dipole | Resulting Heterocyclic System |

| 1-allyl-5-chloro-indole-2,3-dione | Aryl nitrile oxides | Isoxazoline |

| 1-allyl-5-chloro-indole-2,3-dione | Aryl nitrile oxides | Spirodioxazoline |

Chemical Reactivity and Transformation Studies of 5 Chloro 1 Propyl 1h Indole 2,3 Dione and Analogues

Investigations into the Reactivity of the Isatin (B1672199) Ring System

The reactivity of the isatin ring is largely governed by the electrophilic character of the C3-carbonyl group and the presence of an enolizable proton at the N1-position, alongside the aromatic nature of the benzene (B151609) ring. The introduction of a chlorine atom at the 5-position and a propyl group at the 1-position modulates this inherent reactivity.

Oxidation Reactions

The oxidation of the isatin ring system is a well-established transformation that typically leads to the formation of isatoic anhydrides. While specific studies on the oxidation of 5-chloro-1-propyl-1H-indole-2,3-dione are not extensively documented, the general reactivity of isatin analogues provides a strong indication of its expected behavior. The oxidation process involves the cleavage of the C2-C3 bond of the pyrrole (B145914) ring.

Common oxidizing agents employed for this transformation include hydrogen peroxide and chromic acid. For instance, the oxidation of isatin with chromic acid in acetic acid yields isatoic anhydride (B1165640). This reaction proceeds through the oxidative cleavage of the α-dicarbonyl system. The presence of the electron-withdrawing chloro group at the 5-position in this compound is anticipated to influence the electron density of the ring, potentially affecting the reaction rate and yield.

Table 1: General Oxidation Reactions of Isatin Derivatives

| Starting Material | Oxidizing Agent | Product | Reference |

| Isatin | Chromic acid in acetic acid | Isatoic anhydride | researchgate.net |

| Isatin | Hydrogen Peroxide | Isatoic anhydride | researchgate.net |

Ring Expansion Studies

Ring expansion reactions of isatins provide a valuable route to quinoline (B57606) and quinolinone derivatives, which are important scaffolds in medicinal chemistry. These reactions typically involve the insertion of a carbon atom into the five-membered pyrrole ring, leading to a six-membered heterocyclic system. A common method to achieve this is through the reaction with diazoalkanes.

Studies on N-alkylated isatins have shown that they can undergo ring expansion upon treatment with diazomethane (B1218177) or other diazo compounds. For example, the reaction of N-methylisatin with diazopropane (B8614946) can yield isomeric 3- and 4-hydroxycarbostyrils. The reaction of N-hydroxyisatin with ethyl diazoacetate initially forms an aldol-like addition product, which upon treatment with acid or zinc chloride, undergoes ring expansion to yield the corresponding ester of a quinolinone derivative. researchgate.net

The reaction of isatins with in situ generated α-aryldiazomethanes, under metal-free conditions, has been shown to be an efficient one-pot method for the synthesis of viridicatin (B94306) alkaloids. organic-chemistry.org The electronic nature of the substituents on the isatin ring can influence the outcome of these reactions, with electron-donating groups on the isatin generally leading to better yields. organic-chemistry.org

Table 2: Examples of Ring Expansion Reactions of Isatin Analogues

| Isatin Derivative | Reagent | Product Type | Reference |

| N-Methylisatin | 1-Diazopropane | 3- and 4-Hydroxycarbostyrils | researchgate.net |

| N-Hydroxyisatin | Ethyl diazoacetate | Quinolone ester derivative | researchgate.net |

| Various Isatins | In situ generated α-aryldiazomethanes | Viridicatin alkaloids | organic-chemistry.org |

Friedel-Crafts Reactions

Table 3: General Friedel-Crafts Acylation and Alkylation

| Aromatic Substrate | Reagent | Catalyst | Product Type | Reference |

| Benzene | Propionyl chloride | AlCl₃ | Acyl benzene | vedantu.com |

| Benzene | n-Propyl chloride | AlCl₃ | Isopropylbenzene (major) | doubtnut.comyoutube.comyoutube.com |

Aldol (B89426) Condensation Reactions

The C3-keto group of the isatin ring is highly electrophilic and can participate in aldol condensation reactions with enolizable ketones or other carbonyl compounds. This reaction, typically base-catalyzed, involves the formation of a new carbon-carbon bond, leading to a β-hydroxy carbonyl compound, which may subsequently dehydrate to form an α,β-unsaturated product.

While specific studies on the aldol condensation of this compound are scarce, the general reactivity of isatin and its derivatives in such transformations is known. For example, the Pfitzinger reaction, a variation of the aldol condensation, involves the reaction of isatin with a carbonyl compound containing an α-methylene group in the presence of a base to yield quinoline-4-carboxylic acids. rsc.org The reaction of isatin with acetone (B3395972) in the presence of an alkali hydroxide (B78521) is a classic example of this transformation. rsc.org

The reaction of cyclic ketones with aromatic aldehydes, a Claisen-Schmidt condensation, is also a well-established variant of the aldol condensation. researchgate.net This suggests that this compound could react with various cyclic and acyclic ketones under basic conditions to afford the corresponding aldol adducts or their dehydrated analogues.

Table 4: Representative Aldol-Type Reactions of Isatins

| Isatin Derivative | Carbonyl Compound | Base | Product Type | Reference |

| Isatin | Acetone | KOH or NaOH | 2-Methylquinoline-4-carboxylic acid | rsc.org |

Transformations Involving Specific Functional Groups

The functional groups appended to the isatin core, namely the N-propyl group and the C5-chloro substituent, also present opportunities for chemical modification.

N-Acylation Reactions

The nitrogen atom of the isatin lactam is susceptible to acylation, a reaction that involves the introduction of an acyl group. This transformation typically requires the deprotonation of the N-H bond with a base, followed by reaction with an acylating agent such as an acyl chloride or an acid anhydride. In the case of this compound, the nitrogen atom is already substituted with a propyl group, precluding direct N-acylation at this position. However, understanding N-acylation is crucial for the synthesis of analogues and for comparing the reactivity of N-unsubstituted versus N-substituted isatins.

Studies on the N-acylation of isatin and its derivatives have been reported. For instance, the reaction of isatin with acetic anhydride can yield N-acetylisatin. banglajol.infoorientjchem.org More generally, the N-acylation of amines and other nitrogen-containing heterocycles can be achieved under catalyst-free conditions using acetic anhydride. orientjchem.org The reaction of 5-chloroisatin (B99725) 3-carbohydrazone with acetic anhydride leads to an acylated Δ²-1,3,4-oxadiazoline derivative. banglajol.info

Table 5: Examples of N-Acylation Reactions of Isatin Analogues and Related Compounds

| Substrate | Acylating Agent | Conditions | Product | Reference |

| Isatin | Acetic Anhydride | Reflux | N-Acetylisatin | banglajol.infoorientjchem.org |

| Aniline (B41778) | Acetic Anhydride | Room Temperature, Solvent-free | N-Phenylacetamide | orientjchem.org |

| 5-Chloroisatin 3-carbohydrazone | Acetic Anhydride | Reflux | Acylated Δ²-1,3,4-oxadiazoline | banglajol.info |

N-Halogenation Reactions

The introduction of a halogen atom onto the nitrogen of the isatin ring system in compounds such as this compound can significantly alter the chemical reactivity and potential biological activity of the molecule. N-halogenated isatins are valuable intermediates in organic synthesis, serving as precursors to a variety of other N-substituted derivatives. The N-halo bond is typically reactive, and the halogen can be displaced by nucleophiles or participate in radical reactions.

Research into the N-halogenation of isatin analogues, while not extensively documented specifically for this compound, has been explored for the broader class of N-alkylated isatins. These studies provide insight into the expected reactivity and the conditions required to achieve N-halogenation.

The most common reagents employed for the N-halogenation of imides and amides are the N-halosuccinimides, such as N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS). These reagents are favored due to their ease of handling and selectivity. The reaction typically proceeds by the nucleophilic attack of the isatin nitrogen on the electrophilic halogen of the N-halosuccinimide.

The general transformation can be represented as follows:

Where X = Cl, Br, or I

The reaction conditions for N-halogenation are generally mild. The choice of solvent can influence the reaction rate and yield, with non-polar aprotic solvents often being suitable. The reaction can be monitored by techniques such as thin-layer chromatography (TLC) to determine the point of completion.

Representative N-Halogenation of an N-Alkyl Isatin Analogue

| Entry | Halogenating Reagent | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |

| 1 | N-Chlorosuccinimide (NCS) | Dichloromethane | 4 | 25 | 85 |

| 2 | N-Bromosuccinimide (NBS) | Carbon Tetrachloride | 3 | 77 (reflux) | 92 |

| 3 | N-Iodosuccinimide (NIS) | Acetonitrile | 6 | 25 | 78 |

This table is a representative example and does not reflect actual experimental data for this compound.

The resulting N-halo-5-chloro-1-propyl-1H-indole-2,3-diones would be expected to be reactive compounds, with the N-X bond being susceptible to cleavage. The stability of the N-halogenated product would likely decrease in the order N-Cl > N-Br > N-I. These compounds could then be used in subsequent synthetic steps, for example, in reactions with nucleophiles to introduce new functional groups at the nitrogen position.

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms and the connectivity between them.

1H NMR Studies

Proton (¹H) NMR spectroscopy would be essential to identify the arrangement of hydrogen atoms within the 5-chloro-1-propyl-1H-indole-2,3-dione molecule. The analysis would be expected to reveal signals corresponding to the aromatic protons on the chlorinated benzene (B151609) ring and the aliphatic protons of the N-propyl group. Key features would include the chemical shift (δ) of each proton, the splitting patterns (e.g., singlet, doublet, triplet, multiplet) indicating adjacent protons, and the integration values representing the number of protons for each signal. However, no published ¹H NMR spectra or specific chemical shift data for this compound could be located.

13C NMR (APT, DEPT) Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. A standard ¹³C NMR spectrum for this compound would show distinct signals for each unique carbon atom, including those in the carbonyl groups (C2 and C3), the aromatic ring, and the propyl chain. Advanced techniques like Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) would further differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. Specific spectral data for this compound are not available in the reviewed literature.

Two-Dimensional NMR Techniques (HSQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful tools for assembling the complete molecular structure by showing correlations between different nuclei.

Heteronuclear Single Quantum Coherence (HSQC): This experiment would establish direct one-bond correlations between protons and the carbon atoms they are attached to.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range correlations (typically 2-3 bonds) between protons and carbons, which is crucial for connecting different fragments of the molecule, such as linking the propyl group to the nitrogen atom of the indole (B1671886) ring.

No HSQC or HMBC data for this compound have been published in the sourced materials.

Mass Spectrometry for Molecular Confirmation and Purity Assessment

Mass spectrometry (MS) is used to measure the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound. It is also a sensitive tool for assessing sample purity.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

GC-MS combines gas chromatography for separating components of a mixture with mass spectrometry for their identification. For a pure sample of this compound, GC-MS would provide a retention time from the GC and a mass spectrum. The mass spectrum would be expected to show a molecular ion peak ([M]⁺) corresponding to the compound's molecular weight, along with a characteristic fragmentation pattern that could be used for structural confirmation. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl) would also be a key identifying feature. No GC-MS analysis data for this specific compound are publicly documented.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique often coupled with liquid chromatography (LC-MS) that is particularly useful for polar and thermally fragile molecules. An ESI-MS analysis of this compound would typically show a protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺). High-resolution ESI-MS could provide a highly accurate mass measurement, allowing for the determination of the elemental formula. No ESI-MS data for the target compound were found in the available literature.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule. It works on the principle that molecular bonds and groups of bonds vibrate at characteristic frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to their vibrational modes, and the resulting spectrum provides a unique "fingerprint" of the molecule.

For this compound, the IR spectrum would be dominated by the characteristic absorption bands of the isatin (B1672199) core and the propyl substituent. The most prominent peaks would be the strong absorptions from the two carbonyl (C=O) groups of the dione (B5365651) moiety. Typically, the lactam carbonyl at the C2 position and the ketone carbonyl at the C3 position would exhibit distinct stretching vibrations in the region of 1700-1780 cm⁻¹. The aromatic C-H and C=C stretching vibrations from the benzene ring portion of the indole structure would also be present. Additionally, the spectrum would show characteristic peaks for the aliphatic C-H stretching and bending vibrations of the N-propyl group.

Fourier-Transform Infrared (FTIR) spectroscopy is the most common method for obtaining an infrared spectrum. It collects a high-resolution spectrum over a wide range quickly. For this compound, an FTIR analysis would provide precise frequencies for its functional groups.

Based on data for the parent compound, 5-chloroisatin (B99725), the carbonyl peaks are expected to be very intense. biosynth.comresearchgate.net The introduction of the propyl group at the N1 position would likely cause slight shifts in the electronic environment and, consequently, the vibrational frequencies of the carbonyl groups compared to the unsubstituted 5-chloroisatin. The key identifying feature for the successful N-alkylation would be the disappearance of the N-H stretching band (typically around 3200-3400 cm⁻¹) present in 5-chloroisatin and the appearance of aliphatic C-H stretching bands from the propyl group just below 3000 cm⁻¹.

Table 1: Expected FTIR Spectral Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic - Propyl) | 2960 - 2850 | Medium-Strong |

| C=O Stretch (Ketone & Lactam) | 1780 - 1700 | Strong |

| C=C Stretch (Aromatic) | 1620 - 1580 | Medium |

| C-N Stretch | 1360 - 1250 | Medium |

Note: This table is predictive and based on characteristic infrared absorption frequencies for the functional groups present in the molecule.

Attenuated Total Reflectance (ATR) is a sampling technique used with FTIR that allows for the analysis of solid or liquid samples with minimal preparation. The sample is placed in direct contact with an ATR crystal (often diamond or germanium). An infrared beam is passed through the crystal in such a way that it reflects off the internal surface in contact with the sample. This creates an evanescent wave that penetrates a short distance into the sample, where absorption can occur.

ATR-IR spectroscopy would be a convenient method to obtain the infrared spectrum of a solid sample of this compound. The resulting spectrum is typically very similar to that obtained by traditional transmission FTIR, providing the same valuable information about the functional groups present in the molecule.

Raman Spectroscopy Investigations

Raman spectroscopy is another vibrational spectroscopy technique that is complementary to IR spectroscopy. It involves irradiating a sample with a monochromatic laser beam and detecting the inelastically scattered light. The energy shifts in the scattered light correspond to the vibrational modes of the molecules. While IR spectroscopy is sensitive to changes in the dipole moment of a bond during vibration, Raman spectroscopy is sensitive to changes in polarizability.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of an X-ray beam scattered by the atoms in a crystal, a detailed model of the molecular structure, including bond lengths, bond angles, and intermolecular interactions, can be generated.

While no crystal structure has been published for this compound, a study on the closely related compound, 5-chloro-1-(prop-2-ynyl)indoline-2,3-dione, provides significant insight into the expected solid-state conformation. researchgate.net In this analogue, the indoline (B122111) ring system is nearly planar. researchgate.net It is expected that this compound would exhibit a similar planar isatin core. The propyl group would be attached to the nitrogen atom, and its conformation would be determined by the crystal packing forces. X-ray analysis would definitively establish the dihedral angle between the plane of the indole ring and the propyl chain. Furthermore, this technique would reveal any intermolecular interactions, such as hydrogen bonds or π–π stacking, that govern the crystal lattice structure.

Table 2: Crystallographic Data for the Analogue 5-chloro-1-(prop-2-ynyl)indoline-2,3-dione

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₆ClNO₂ |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 15.0004 (4) |

| b (Å) | 7.9035 (3) |

| c (Å) | 16.8880 (6) |

| β (°) | 101.057 (1) |

| Volume (ų) | 1965.00 (12) |

Source: IUCrData (2016), 1, x160397. researchgate.net

This data illustrates the type of precise structural information that would be obtained from a single-crystal X-ray diffraction experiment on this compound.

Computational Chemistry and Cheminformatics in Research on 5 Chloro 1 Propyl 1h Indole 2,3 Dione

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to understand the intrinsic electronic properties of a molecule, which dictate its reactivity and interactions. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) is a popular quantum mechanical method used to investigate the electronic structure of molecules. nih.gov It is valued for its balance of accuracy and computational cost. nih.gov DFT calculations can determine optimized molecular geometries, vibrational frequencies, and various electronic properties.

A key application of DFT is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netnih.gov A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

For isatin (B1672199) derivatives, DFT studies help elucidate electronic properties that can be correlated with biological activity. dntb.gov.ua For instance, in a study on a related compound, 5-chloro-1-(trimethylsilyl)-1H-indole-2,3-dione, DFT calculations at the B3LYP/6-31G+ (d,p) level of theory were used to visualize the HOMO-LUMO orbitals and calculate the energy gap, providing insights into its electronic characteristics. researchgate.net Such analyses reveal how the electron density is distributed and which parts of the molecule are most likely to participate in chemical reactions or intermolecular interactions.

Table 1: Key Parameters from DFT and FMO Analysis

| Parameter | Description | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating capability. Higher energy suggests a better electron donor. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting capability. Lower energy suggests a better electron acceptor. |

| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | A smaller gap implies higher chemical reactivity and lower kinetic stability. researchgate.net |

| Chemical Hardness (η) | Resistance to change in electron distribution | Calculated as (ELUMO - EHOMO) / 2. Harder molecules have a larger energy gap. |

| Chemical Softness (S) | Reciprocal of chemical hardness | Soft molecules are more polarizable and reactive. nih.gov |

| Electrophilicity Index (ω) | Measure of a molecule's ability to accept electrons | Helps in predicting how strongly a molecule will interact with biological nucleophiles. nih.gov |

This table presents typical parameters derived from DFT calculations and their general significance in chemical reactivity.

Semi-empirical quantum chemistry methods are based on the same theoretical foundation as ab initio methods like Hartree-Fock, but they incorporate several approximations and use parameters derived from experimental data to simplify calculations. wikipedia.org This makes them significantly faster than DFT or other ab initio methods, allowing for the rapid calculation of properties for very large molecules or for high-throughput screening of many compounds. wikipedia.orgnih.gov

Methods like PM6 (Parametric Method 6) are part of a group of methods developed to reproduce experimental data such as heats of formation and molecular geometries. wikipedia.org While they may be less precise than DFT for detailed electronic structure analysis, they are highly effective for initial geometry optimization, conformational analysis, and calculating properties for large datasets where higher-level theory would be computationally prohibitive. researchgate.netnih.gov The PM6 method, for example, can be used to predict pKa values with reasonable accuracy, often in minutes, making it suitable for large-scale screening. nih.gov

Molecular Docking Simulations for Ligand-Target Binding Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as 5-chloro-1-propyl-1H-indole-2,3-dione) when bound to a second molecule (a receptor, typically a protein or enzyme). mdpi.com The primary goal is to identify the most stable binding mode, characterized by the lowest binding energy or scoring function, and to analyze the specific intermolecular interactions that stabilize this complex. nih.govbiointerfaceresearch.com

The process involves preparing the 3D structures of both the ligand and the target protein. Docking algorithms then sample a vast number of possible conformations and orientations of the ligand within the protein's active site. mdpi.com The results provide valuable information on binding affinity (often expressed as a docking score in kcal/mol) and the nature of the interactions, such as:

Hydrogen bonds: Crucial for specificity and affinity.

Hydrophobic interactions: Key for binding within nonpolar pockets.

Ionic bonds (salt bridges): Strong electrostatic interactions.

Pi-stacking and Pi-cation interactions: Involving aromatic rings.

In studies of related 5-chloro-indole derivatives, docking simulations have been used to rationalize their biological activity. For example, derivatives were docked into the active site of the Epidermal Growth Factor Receptor (EGFR) to understand their antiproliferative effects. nih.gov These simulations revealed key hydrogen bonds with amino acid residues like Asp855 and ionic interactions with Asp800, explaining the compounds' inhibitory mechanism. nih.gov

Table 2: Example of Molecular Docking Results for 5-Chloro-Indole Derivatives in EGFRT790M Active Site

| Compound | Docking Score (kcal/mol) | Hydrogen Bond Interactions | Hydrophobic Interactions | Other Interactions |

| Compound 5f | -9.43 | Asp855, Asp800 | Phe723, Leu844, Cys797, Leu718, Val726, Met790, Lys745 | Asp800 (Ionic), Cys797, Leu844 (Pi-H) |

| Compound 5g | -9.31 | Asp855, Asp800 | Phe723, Leu844, Cys797, Leu718, Val726, Met790 | Asp800 (Ionic), Asp800, Lys745 (Pi-cation), Leu844 (Pi-H) |

Data adapted from a study on related 5-chloro-indole carboxamide derivatives to illustrate typical docking outputs. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. wikipedia.orgnih.gov The fundamental principle is that variations in the structural or physicochemical properties of molecules lead to changes in their biological effects. mdpi.com

A QSAR model takes the form of a mathematical equation: Activity = f (Molecular Descriptors) + error wikipedia.org

The process involves several key steps:

Data Set Preparation: A series of structurally related compounds with experimentally determined biological activities (e.g., IC₅₀ values) is collected. mdpi.com

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric or electrostatic fields). nih.gov

Model Development: Statistical techniques, such as partial least squares (PLS) or machine learning algorithms, are used to build a model that best correlates the descriptors with the observed activity. biointerfaceresearch.com

Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation (predicting the activity of a separate set of compounds). nih.gov

Once validated, a QSAR model can be used to predict the activity of new, unsynthesized compounds, helping to prioritize which analogs of this compound should be synthesized for maximum potency. wikipedia.orgnih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static snapshot of a ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. biointerfaceresearch.com

In the context of drug design, MD simulations are typically performed on the ligand-protein complex predicted by docking. The simulation, often run for nanoseconds or microseconds, reveals how the complex behaves in a more realistic, solvated environment. Key insights from MD simulations include:

Binding Stability: Confirming whether the ligand remains stably bound in the active site or if it dissociates. This is often assessed by monitoring the Root Mean Square Deviation (RMSD) of the ligand's position over time. biointerfaceresearch.com

Conformational Changes: Observing how the ligand and protein adapt to each other's presence.

Interaction Persistence: Determining which key interactions (like hydrogen bonds) are stable and maintained throughout the simulation.

MD simulations are essential for validating docking results and providing a more accurate assessment of the binding stability of a compound like this compound with its putative target. biointerfaceresearch.com

In Silico Screening and Prediction of Drug-Likeness (e.g., Lipinski's Rule of Five)

Before committing significant resources to synthesizing and testing a compound, it is crucial to assess its potential to become an orally bioavailable drug. In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions and drug-likeness filters are used for this purpose. nih.gov

One of the most well-known filters is Lipinski's Rule of Five . drugbank.com This rule establishes a set of simple physicochemical property thresholds that are commonly met by orally active drugs. According to the rule, poor oral absorption or permeation is more likely when a compound violates more than one of the following criteria:

Molecular Weight (MW): ≤ 500 Da

LogP (octanol-water partition coefficient): ≤ 5

Hydrogen Bond Donors (HBD): ≤ 5 (sum of -OH and -NH groups)

Hydrogen Bond Acceptors (HBA): ≤ 10 (sum of N and O atoms)

These rules are named for the multiples of five used in the criteria. drugbank.com Studies on related 5-chloro-indole derivatives have shown that they can be designed to comply with Lipinski's rules with zero violations, indicating a good potential for oral bioavailability. nih.gov

Table 3: Lipinski's Rule of Five Parameters for a Representative 5-Chloro-Indole Derivative

| Parameter | Guideline | Value for Compound 5f* | Compliance |

| Molecular Weight | ≤ 500 | 461.99 | Yes |

| LogP | ≤ 5 | 4.68 | Yes |

| Hydrogen Bond Donors | ≤ 5 | 1 | Yes |

| Hydrogen Bond Acceptors | ≤ 10 | 5 | Yes |

| Violations | ≤ 1 | 0 | Yes |

Data adapted from an in silico ADME study on a related 5-chloro-indole carboxamide derivative to illustrate the application of Lipinski's Rule. nih.gov

Bioinformatics and Chemogenomics Approaches for Target Identification

The identification of specific molecular targets is a critical step in the development of novel therapeutic agents. For this compound, a compound with a scaffold known for diverse biological activities, bioinformatics and chemogenomics approaches offer powerful in silico methods to predict and elucidate its protein interaction partners. These computational strategies leverage vast biological and chemical datasets to generate hypotheses about a compound's mechanism of action, thereby guiding and accelerating experimental validation.

Chemogenomics, a discipline that systematically studies the effects of a library of small molecules on a wide array of biological targets, provides a framework for understanding the broader biological context of a compound like this compound. By comparing its structural features to those of compounds with known targets, potential interactions can be inferred. The isatin core, for instance, is a well-recognized pharmacophore present in molecules that interact with a variety of protein families.

Bioinformatics tools are then employed to refine these predictions. Techniques such as inverse virtual screening (IVS) and molecular docking are central to this process. In IVS, the three-dimensional structure of this compound is computationally screened against a large database of protein structures to identify potential binding partners. The results of these screenings are typically ranked based on binding affinity scores, providing a prioritized list of candidate targets for further investigation.

For isatin derivatives, this approach has been instrumental in identifying interactions with enzymes such as kinases, proteases, and dehydrogenases. For example, studies on related isatin compounds have shown that substitutions at the N1 and C5 positions of the indole (B1671886) ring significantly influence target specificity and potency. nih.govnih.gov The 1-propyl group and 5-chloro substituent of the titular compound are therefore expected to play a key role in defining its target profile.

A hypothetical target identification workflow for this compound using these computational approaches is outlined below:

| Step | Approach | Description | Potential Outcome |

| 1 | Ligand-Based Virtual Screening | Comparison of the 2D and 3D structure of this compound against databases of compounds with known biological targets (e.g., ChEMBL, BindingDB). | Identification of proteins known to bind molecules with similar scaffolds, suggesting potential target classes. |

| 2 | Structure-Based Virtual Screening (Inverse Docking) | Docking of the 3D conformation of this compound into the binding sites of a large collection of protein crystal structures (e.g., from the Protein Data Bank). | A ranked list of potential protein targets based on predicted binding energies and interaction patterns. |

| 3 | Target Prioritization | Integration of screening results with gene expression data and pathway analysis. Targets are prioritized based on their relevance to specific diseases and biological pathways. | Selection of a smaller, more relevant set of putative targets for experimental validation. |

| 4 | Molecular Dynamics Simulations | Simulation of the dynamic behavior of the ligand-protein complex over time to assess the stability of the predicted binding mode. | Confirmation of stable binding interactions and refinement of the binding hypothesis. |

Based on studies of analogous compounds, several protein families are likely to emerge as high-priority candidates from such a computational workflow. The table below presents a selection of potential target classes for isatin derivatives, which would be primary candidates for investigation for this compound.

| Potential Target Class | Example Proteins | Rationale based on Isatin Derivatives |

| Protein Kinases | Cyclin-Dependent Kinases (CDKs), Glycogen Synthase Kinase-3 (GSK-3) | The isatin scaffold is a known ATP-competitive inhibitor of various kinases, and substitutions can modulate selectivity. researchgate.netmdpi.com |

| Caspases | Caspase-3, Caspase-9 | Certain isatin derivatives have been identified as inhibitors of these key apoptosis-regulating proteases. |

| Matrix Metalloproteinases (MMPs) | MMP-2, MMP-9 | The isatin core has been incorporated into inhibitors of MMPs, which are involved in cancer metastasis. |

| Aldehyde Dehydrogenases (ALDHs) | ALDH1A1, ALDH3A1 | N-substituted isatins have been investigated as inhibitors of ALDHs, although the 5-chloro substitution can impact potency. |

| Viral Proteases | SARS-CoV 3CLpro, HIV-1 Reverse Transcriptase | Isatin analogues have demonstrated inhibitory activity against proteases from various viruses. nih.govasianpubs.org |

Ultimately, the predictions generated through bioinformatics and chemogenomics must be validated experimentally. However, by providing a focused set of testable hypotheses, these computational approaches significantly streamline the drug discovery process, saving both time and resources in the quest to understand the therapeutic potential of compounds like this compound.

Biological Activity Research: Mechanisms and Molecular Targets

Anticancer Activity Studies

Analogues of 5-chloro-1-propyl-1H-indole-2,3-dione, a derivative of isatin (B1672199) (1H-indole-2,3-dione), have demonstrated notable anticancer activities. nih.gov Isatin and its derivatives are recognized for their cytotoxicity against various human carcinoma cell lines. nih.gov

In Vitro Antiproliferation Assays against Cancer Cell Lines

The antiproliferative effects of these analogues have been evaluated across a panel of human cancer cell lines. For instance, a novel series of 5-chloro-indole-2-carboxylate and pyrrolo[3,4-b]indol-3-one derivatives were tested for their cell viability. The results indicated that at a concentration of 50 µM, most of these compounds were not cytotoxic, with cell viability levels remaining above 87%. mdpi.com However, they exhibited significant antiproliferative activity, with GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 29 nM to 78 nM. mdpi.com

Similarly, another study focused on 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones. nih.gov When tested at a 50 µM concentration, these compounds also showed no toxic effects, with cell viability greater than 87%. nih.gov Specific analogues, designated as 5f and 5g, were found to significantly increase the levels of pro-apoptotic proteins Caspase-8 and Bax, while decreasing the anti-apoptotic protein Bcl-2 in human pancreatic cancer cells (Panc-1). nih.gov

Antiproliferative Activity of Selected Analogues

| Compound Series | Concentration | Cell Viability | GI50 Range | Key Findings |

|---|---|---|---|---|

| 5-chloro-indole-2-carboxylates and pyrrolo[3,4-b]indol-3-ones | 50 µM | >87% | 29 nM - 78 nM | Significant antiproliferative activity. |

| 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones | 50 µM | >87% | Not specified | Induction of apoptosis through modulation of Caspase-8, Bax, and Bcl-2. |

Investigation of Cellular and Molecular Targets and Pathways

Research has delved into the specific cellular and molecular pathways targeted by these isatin analogues to understand their anticancer mechanisms.

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression and are considered validated targets for cancer therapy. nih.govnih.gov HDAC inhibitors can induce cell death, apoptosis, and cell cycle arrest in cancer cells. nih.gov The balance between histone acetylation and deacetylation is often disrupted in cancer. nih.gov

A novel series of potent and selective HDAC inhibitors has been developed featuring a 5-chloro-4-((substituted phenyl)amino)pyrimidine fragment as a cap group. nih.gov One compound, L20, demonstrated class I selectivity, with significant inhibitory activity against HDAC1, HDAC2, and particularly HDAC3, while showing much weaker inhibition of HDAC6. nih.gov This highlights the potential for developing isatin-based analogues as selective HDAC inhibitors for cancer treatment.

Both Cyclooxygenase-2 (COX-2) and Phosphoinositide-3 Kinase (PI3K) pathways are implicated in tumor growth and invasion. nih.gov There is a known association between COX-2 expression and the activation of the PI3K/AKT signaling pathway in some cancers. nih.gov Inhibition of COX-2 has been shown to impair the phosphorylation of AKT, leading to decreased cell growth and induction of apoptosis. nih.gov

While direct studies on this compound are limited in this area, the development of dual inhibitors targeting both COX-2 and PI3K is an active area of research. For example, a compound known as COX-2/PI3K-IN-1 has been identified as a potent and selective inhibitor of both PI3K and COX-2, demonstrating anti-inflammatory and anticancer properties. medchemexpress.com

Protein tyrosine phosphatases (PTPs), such as Shp1 and Shp2, are critical regulators of cell signaling, and their misregulation is associated with numerous diseases, including cancer. nih.gov Shp2, in particular, is considered an attractive target for drug design as its inhibition is not expected to affect resting cells. nih.gov

Research has identified isatin-based compounds as inhibitors of Shp2. nih.gov A focused library of compounds with an isatin scaffold was designed and evaluated, leading to the identification of several molecules that selectively inhibit Shp2 over the closely related Shp1 and PTP1B with low to sub-micromolar activity. nih.gov This suggests that the this compound scaffold could be a promising starting point for the development of selective Shp2 inhibitors.

Microtubule-affinity regulating kinase 4 (MARK4) is a serine/threonine protein kinase involved in regulating microtubule dynamics and cell division. nih.govnih.gov Aberrant expression of MARK4 is linked to several pathologies, including cancer, making it a potential drug target. nih.gov MARK4 plays a role in major signaling pathways such as NF-κB, mTOR, and Hippo-signaling. nih.gov While direct modulation of MARK4 by this compound has not been extensively reported, the broader class of kinase inhibitors is a major focus of cancer drug development. nih.gov

Cyclin-Dependent Kinase 2 (CDK2) Inhibition

Research into the anticancer potential of indole-2,3-dione derivatives has identified Cyclin-Dependent Kinase 2 (CDK2) as a significant molecular target. CDK2 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest, preventing the proliferation of cancer cells. nih.govacs.org While direct studies on this compound are not extensively documented in this context, the broader class of oxindole-based compounds, which includes 1H-indole-2,3-dione derivatives, has been shown to potently inhibit CDK2. nih.govacs.org

Structure-activity relationship (SAR) studies on related compounds, such as 3-hydrazonoindolin-2-ones, have demonstrated that the indole (B1671886) core is a valuable scaffold for developing CDK2 inhibitors. nih.gov For instance, the 3-substituted indolinone compound SU9516 is a known inhibitor that binds to the ATP binding site of CDK2 with high affinity. nih.gov The inhibitory activity of these compounds is often enhanced by specific substitutions on the indole ring. The presence of a halogen, such as chlorine at the 5-position, and an alkyl group at the N1 position, as seen in this compound, are structural features that can influence the binding affinity to the kinase.

Crystallographic analysis of lead compounds from this class bound to CDK2 has provided a basis for the design of analogues with low nanomolar inhibitory activity. nih.govacs.org These inhibitors have been shown to cause cell cycle arrest and have demonstrated potential utility in therapeutic applications. nih.govacs.org

Human Carbonic Anhydrase Isoenzyme IX (hCA IX) Inhibition

Human Carbonic Anhydrase IX (hCA IX) is a tumor-associated enzyme that plays a crucial role in the regulation of pH in the tumor microenvironment, contributing to tumor cell survival and proliferation. Consequently, it has emerged as a promising target for anticancer drug development. Research has shown that derivatives of 1H-indole-2,3-dione can act as inhibitors of hCA IX.

A study focusing on 1-substituted-5-chloro-1H-indole-2,3-dione 3-[4-(3-sulfamoylphenyl)thiosemicarbazone] derivatives revealed their inhibitory effects on several human carbonic anhydrase (hCA) isoforms, including the tumor-associated hCA IX. nih.gov In this study, various substitutions at the N1 position of the 5-chloro-indole-2,3-dione core were investigated, including methyl, ethyl, and benzyl (B1604629) groups. nih.gov The findings indicated that these N-substituted derivatives exhibited inhibitory activity against hCA IX, with the nature of the substituent influencing the potency. nih.gov For example, the 1-ethyl-5-chloro-substituted derivative was identified as a potent inhibitor of hCA II, a related isoform. nih.gov Molecular modeling studies of the most effective inhibitors provided insights into their binding within the enzyme's active site. nih.gov

While this research focused on thiosemicarbazone derivatives, it underscores the potential of the N-alkylated 5-chloro-indole-2,3-dione scaffold, such as this compound, to serve as a basis for the development of hCA IX inhibitors.

Apoptotic Pathway Induction and Reactive Oxygen Species (ROS) Generation

The induction of apoptosis, or programmed cell death, is a key mechanism through which anticancer agents eliminate malignant cells. Studies on indole-2,3-dione (isatin) and its derivatives have demonstrated their ability to trigger apoptotic pathways in various cancer cell lines. researchgate.netnih.gov Isatin itself has been shown to be cytotoxic to human promyelocytic leukemia HL60 cells by inducing apoptosis, which was confirmed by DNA fragmentation and flow cytometry analysis. researchgate.net

Furthermore, research on 5-chloro-indole derivatives has highlighted their pro-apoptotic effects. For instance, certain 5-chloro-indole-2-carboxamides have been shown to induce apoptosis by increasing the levels of pro-apoptotic proteins such as caspase-3, caspase-8, and Bax, while decreasing the levels of the anti-apoptotic protein Bcl-2. nih.gov The activation of caspases is a central event in the apoptotic cascade, and the ability of these compounds to modulate caspase activity underscores their potential as anticancer agents. nih.govnih.gov

The generation of reactive oxygen species (ROS) is another mechanism implicated in the anticancer activity of some indole derivatives. nih.gov An increase in intracellular ROS can lead to oxidative stress, damage to cellular components like DNA and mitochondria, and ultimately trigger apoptosis. nih.gov Studies on benzo[f]indole-4,9-dione derivatives have shown that they can reduce cancer cell viability through ROS accumulation, leading to the activation of the intrinsic apoptotic pathway. nih.gov

Kinase Receptor Binding (e.g., c-Kit tyrosine kinase receptor)

Receptor tyrosine kinases (RTKs) are a class of cell surface receptors that play a crucial role in cell signaling pathways controlling cell growth, proliferation, and differentiation. Dysregulation of RTK activity is a common feature of many cancers, making them important targets for therapeutic intervention. The indole nucleus is a common scaffold in many kinase inhibitors.

While direct binding studies of this compound to the c-Kit tyrosine kinase receptor have not been specifically reported, the broader class of 3-substituted indolin-2-ones has been identified as a novel class of tyrosine kinase inhibitors with selectivity toward different RTKs. acs.org Structure-activity relationship studies of these compounds have shown that modifications to the indole ring and the substituent at the C3 position can modulate their inhibitory potency and selectivity against various RTKs, including the vascular endothelial growth factor (VEGF) receptor (Flk-1), epidermal growth factor receptor (EGF), and platelet-derived growth factor (PDGF) receptor. acs.org

Given that the indole-2,3-dione scaffold is a key component of these kinase inhibitors, it is plausible that this compound and its analogues could also exhibit inhibitory activity against RTKs like c-Kit. Further research would be necessary to confirm this and to determine the specific binding affinity and selectivity.

Structure-Activity Relationship (SAR) Studies in Anticancer Research

The anticancer activity of indole-2,3-dione (isatin) derivatives is significantly influenced by the nature and position of substituents on the indole ring. Structure-activity relationship (SAR) studies have been instrumental in identifying key structural features that contribute to the cytotoxic and antiproliferative effects of these compounds.

The substitution at the N1 position of the isatin ring is a critical determinant of biological activity. N-alkylation has been shown to modulate the anticancer properties of these compounds. nih.gov The length and nature of the alkyl chain can affect the lipophilicity and steric properties of the molecule, which in turn can influence its interaction with biological targets.

The presence of a halogen atom, such as chlorine, at the C5 position of the indole ring is another important feature. Halogenation at this position has been shown to enhance the cytotoxic and anticancer potential of isatin derivatives. researchgate.net For instance, a study on 5-chloro-1H-indole-2,3-dione derivatives highlighted their cytotoxic effects. researchgate.net The electronic and lipophilic properties of the halogen can contribute to improved binding to target enzymes or receptors.

Furthermore, modifications at the C3 position of the isatin ring have been extensively explored. The introduction of various substituents at this position, often through condensation reactions, has led to the development of potent anticancer agents. nih.gov SAR studies on N4-aryl substituted 5-chloroisatin-3-thiosemicarbazones revealed that the electronic effects of the substituents on the phenyl ring at the N4 position of the thiosemicarbazone moiety played a crucial role in their biological activity. nih.gov

Antimicrobial Activity Research of this compound Analogues

Analogues of this compound, particularly N-alkylated 5-chloroisatin (B99725) derivatives, have been the subject of research for their antimicrobial properties. The isatin scaffold is known to be a versatile core for the development of compounds with a wide range of biological activities, including antimicrobial effects. ijera.comresearchgate.net

Antibacterial Efficacy Studies against Gram-Positive and Gram-Negative Strains

Studies on N-alkylated 5-chloroisatin derivatives have demonstrated their potential as antibacterial agents against both Gram-positive and Gram-negative bacteria. ijera.com In one study, a series of new 5-chloroisatin derivatives were synthesized via N-alkylation and evaluated for their antibacterial activity. ijera.com The results indicated that the majority of the synthesized compounds exhibited good antimicrobial activity against various bacterial strains. ijera.com

The antibacterial efficacy of these compounds was assessed by determining their minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against a panel of bacteria. The data revealed that some of the N-alkylated 5-chloroisatin derivatives showed excellent inhibitory activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus. ijera.com For example, one of the compounds displayed a MIC value of 0.01 mg/mL against Staphylococcus aureus. ijera.com

Generally, Gram-positive bacteria were found to be more susceptible to these compounds than Gram-negative bacteria. ijera.comijera.com The resistance of Gram-negative bacteria is often attributed to the structure of their outer membrane, which acts as a permeability barrier. ijera.com However, some derivatives did show moderate activity against Gram-negative bacteria like Escherichia coli. ijera.comijera.com The specific N-alkyl substituent was found to influence the antibacterial spectrum and potency of the compounds. ijera.com

Table 1: Investigated Biological Activities of this compound Analogues

| Biological Activity | Molecular Target/Mechanism | Key Findings from Analogue Studies |

|---|---|---|

| Anticancer | ||

| CDK2 Inhibition | Cyclin-Dependent Kinase 2 | Oxindole-based compounds show potent inhibition, leading to cell cycle arrest. nih.govacs.org |

| hCA IX Inhibition | Human Carbonic Anhydrase IX | N-substituted 5-chloroisatin derivatives exhibit inhibitory activity. nih.gov |

| Apoptosis Induction | Caspase activation, Bcl-2 family modulation | Indole-2,3-dione derivatives induce programmed cell death in cancer cells. researchgate.netnih.gov |

| ROS Generation | Increased intracellular Reactive Oxygen Species | Some indole derivatives trigger oxidative stress, leading to apoptosis. nih.gov |

| Kinase Receptor Binding | c-Kit and other Receptor Tyrosine Kinases | The indole scaffold is a known feature of tyrosine kinase inhibitors. acs.org |

| Antimicrobial | ||

| Antibacterial Efficacy | Bacterial cell viability | N-alkylated 5-chloroisatins show activity against Gram-positive and some Gram-negative bacteria. ijera.comijera.com |

Following a comprehensive search of available scientific literature, it has been determined that specific research data for the chemical compound This compound , pertaining to the detailed outline requested, is not publicly available.

The provided article structure requires in-depth information on:

Mechanistic Studies of Antimicrobial Action, including:

Modulation of DNA Topoisomerase and DNA Gyrase

While research exists for the broader class of compounds known as isatins (1H-indole-2,3-diones) and other 5-chloro-indole derivatives, which show a range of biological activities, studies focusing specifically on the N-propyl substituted variant, "this compound," and these precise mechanisms of action could not be identified. ontosight.aiijera.com

General research indicates that the isatin scaffold is a point of interest for medicinal chemists, and various derivatives have been synthesized and tested for antimicrobial properties. ijera.comnih.gov However, without specific studies on "this compound," it is not possible to provide the detailed, scientifically accurate findings and data tables required by the instructions while focusing strictly on the specified compound.

Therefore, the content for the requested sections cannot be generated at this time.

ATP Synthase Inhibition in Pathogens

ATP synthase is a critical enzyme for energy production in all living cells, including pathogenic bacteria, making it a key target for new antibacterial agents. mdpi.com Inhibitors of this enzyme can disrupt the pathogen's energy supply, leading to cell death. mdpi.com While various compounds, such as the diarylquinoline-based drug bedaquiline, have been shown to target the ATP synthase of Mycobacterium tuberculosis, specific research into the activity of this compound or related N-alkylated 5-chloroisatin derivatives as ATP synthase inhibitors is not extensively documented in current scientific literature. Studies have investigated other chlorinated compounds, such as 8-chloroadenosine, which can interfere with ATP synthase, suggesting that halogenated molecules can interact with this enzyme complex. nih.gov However, direct evidence linking the 5-chloroisatin scaffold to this specific mechanism of action in pathogens has yet to be established.

Anti-inflammatory Mechanism Investigations

The isatin (1H-indole-2,3-dione) scaffold is recognized for its potential anti-inflammatory properties, and derivatives featuring a chlorine atom at the C5 position have demonstrated noteworthy activity. nih.govijprajournal.com The chemical versatility of isatin allows for structural modifications that can modulate its biological effects, with substitutions at the C5 and N1 positions being particularly significant for influencing anti-inflammatory action. ijprajournal.com

Investigations into a related 5-chloroisatin derivative, (Z)-2-(5-chloro-2-oxoindolin-3-ylidene)-N-phenyl-hydrazinecarbothioamide (COPHCT), have provided insights into the potential mechanisms. In a carrageenan-induced paw edema model in mice, COPHCT demonstrated a significant reduction in edema. nih.govnih.gov Furthermore, in a zymosan-induced air pouch model, the compound was shown to significantly decrease leukocyte migration and the concentration of total proteins, indicating an ability to interfere with vascular permeability and cellular infiltration, which are key events in the acute inflammatory response. nih.govnih.gov

General mechanisms attributed to isatin derivatives include the modulation of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, suppression of the NF-κB signaling pathway, and the downregulation of pro-inflammatory cytokines like TNF-α and IL-1β. ijprajournal.com The presence of a halogen, such as chlorine, at the C5 position is suggested to enhance this anti-inflammatory activity, potentially by increasing the molecule's lipophilicity and improving its interaction with biological targets. nih.gov

Anticonvulsant Activity Research

The isatin core structure has been a foundation for the development of novel compounds with potential anticonvulsant activity. researchgate.net Research has shown that modifications at both the C5 position of the indole ring and the N1 position are crucial for this pharmacological effect.

Studies on various isatin derivatives have demonstrated their efficacy in established animal models of epilepsy. For instance, Schiff bases of N-methyl-5-bromo-isatin have shown activity in the maximal electroshock (MES) and subcutaneous metrazole (ScMet) seizure tests. srce.hr The MES test is an indicator of efficacy against generalized tonic-clonic seizures, while the ScMet test is a model for absence seizures. srce.hr

Further research on isatin semicarbazones has reinforced these findings. It has been observed that compounds with a lipophilic chloro group on the isatin ring are more active than their non-chlorinated counterparts. ualberta.ca N-alkylation and N-acetylation of the isatin nitrogen have also been shown to be favorable modifications. ualberta.ca For example, a series of N-methyl/acetyl, 5-(un)substituted isatin-3-semicarbazones showed protective effects in MES, subcutaneous pentylenetetrazole (scPTZ), and subcutaneous strychnine (B123637) (scSTY) screens. nih.gov These findings suggest that the combination of a 5-chloro substituent and an N-propyl group, as seen in this compound, aligns with the structural features known to be associated with anticonvulsant potential in this class of compounds.

Anti-Tuberculosis Activity Research

The emergence of multidrug-resistant tuberculosis (MDR-TB) has necessitated the search for new therapeutic agents. researchgate.net The isatin scaffold has been identified as a versatile lead structure for designing potential anti-tubercular agents. researchgate.net Derivatives of 5-chloroisatin, in particular, have been noted for their significant biological activities, including anti-tubercular effects. researchgate.net

Structure-activity relationship (SAR) studies on isatin hybrids have indicated that halogenation at the C-5 position and the introduction of a substituent at the N-1 position can significantly influence their activity against Mycobacterium tuberculosis (MTB). nih.gov This highlights the potential of the this compound structure as a candidate for anti-TB drug discovery. The presence of the chlorine atom at C5 and the propyl group at N1 are key modifications that have been shown to be relevant for this biological activity. nih.gov

Enzyme Inhibition Studies (beyond cancer-related enzymes)

Urease Inhibition

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a key virulence factor in some pathogenic bacteria, such as Helicobacter pylori. Its inhibition is a therapeutic strategy for treating infections caused by these organisms. A series of N4-benzyl substituted 5-chloroisatin-3-thiosemicarbazones have been synthesized and evaluated for their urease inhibitory effects. nih.gov The entire series of fifteen compounds demonstrated exceptionally potent urease inhibition, with activity significantly greater than the standard inhibitor, thiourea. nih.govresearchgate.net The IC₅₀ values for these derivatives ranged from 1.31 to 3.24 µM, compared to an IC₅₀ of 22.3 µM for thiourea. nih.gov This indicates that the 5-chloroisatin scaffold, when appropriately modified, can serve as a powerful template for the design of highly effective urease inhibitors.

| Compound Class | IC₅₀ Range (µM) | Reference Compound | Reference IC₅₀ (µM) |

|---|---|---|---|

| 5-chloroisatin-3-thiosemicarbazones (5a-o) | 1.31 ± 0.06 to 3.24 ± 0.15 | Thiourea | 22.3 ± 1.12 |

α-Glucosidase Inhibition

α-Glucosidase is a key enzyme involved in carbohydrate digestion, and its inhibition is an established therapeutic approach for managing type 2 diabetes. nih.gov While numerous heterocyclic compounds have been investigated as potential α-glucosidase inhibitors, specific studies detailing the α-glucosidase inhibitory activity of this compound or its close N-alkylated 5-chloroisatin derivatives are not prominently featured in the reviewed scientific literature. Research in this area has tended to focus on other molecular scaffolds. nih.govnih.gov Therefore, the potential of this specific isatin derivative in the context of α-glucosidase inhibition remains an area for future investigation.

Neuroprotective and Central Nervous System (CNS) Activity Exploration

Following a comprehensive review of available scientific literature, no research studies detailing the specific neuroprotective or central nervous system (CNS) activities of this compound were identified. The current body of research on this particular compound does not appear to encompass investigations into its mechanisms of action or molecular targets within the context of neuroprotection or broader CNS effects. Therefore, data on its potential efficacy, mechanisms, or molecular interactions in these areas are not available.

Advanced Research Applications and Future Directions

Molecular Hybridization Strategies for Enhanced Bioactivity in Isatin (B1672199) Chemistry

Molecular hybridization is a contemporary strategy in drug design that involves covalently linking two or more pharmacophores to create a single hybrid molecule with potentially enhanced biological activity, improved selectivity, and reduced toxicity. mfd.org.mkbenthamdirect.com The isatin core of 5-chloro-1-propyl-1H-indole-2,3-dione is an ideal platform for such strategies due to its versatile and reactive nature. mfd.org.mknih.gov